3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
CAS No.: 702655-58-1
Cat. No.: VC7789241
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 702655-58-1 |
|---|---|
| Molecular Formula | C18H18N2O2S |
| Molecular Weight | 326.41 |
| IUPAC Name | 10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
| Standard InChI | InChI=1S/C18H18N2O2S/c1-18-11-13(12-7-3-5-9-15(12)22-18)19-17(23)20(18)14-8-4-6-10-16(14)21-2/h3-10,13H,11H2,1-2H3,(H,19,23) |
| Standard InChI Key | MBJWWSQSWIPZPX-UHFFFAOYSA-N |
| SMILES | CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a tricyclic system comprising a benzoxadiazocine core fused with a methoxyphenyl group and a thione moiety. The IUPAC name, 10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione, reflects its intricate topology. Key structural attributes include:
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Methoxy Group: Positioned at the 2-site of the phenyl ring, this electron-donating substituent influences electronic distribution and intermolecular interactions.
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Thione Functional Group: The C=S group at position 4 enhances electrophilicity, enabling potential covalent binding to biological targets.
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Bicyclic Framework: The 2,6-methano bridge imposes conformational rigidity, which may stabilize receptor-ligand interactions.
Table 1: Fundamental Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S | |
| Molecular Weight | 326.41 g/mol | |
| CAS Number | 702655-58-1 | |
| SMILES | CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC | |
| InChIKey | MBJWWSQSWIPZPX-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Route
The synthesis involves multi-step organic transformations, typically starting with readily available aromatic precursors. A representative pathway includes:
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Acylation: Introduction of the methoxy group via Friedel-Crafts alkylation or nucleophilic substitution.
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Cyclization: Formation of the benzoxadiazocine core using acid-catalyzed intramolecular condensation.
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Thionation: Conversion of a carbonyl group to a thione using Lawesson’s reagent or phosphorus pentasulfide.
Optimization Strategies
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Catalysts: Lewis acids (e.g., AlCl₃) improve cyclization efficiency.
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Temperature Control: Reactions are performed at 60–80°C to balance kinetics and selectivity.
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Purification: Column chromatography or recrystallization yields >90% purity.
Physicochemical Properties
Lipophilicity and Solubility
The compound’s logP of ~4.0 suggests moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility (logSw = -4.29) . Hydrogen bonding capacity is limited (1 donor, 4 acceptors), further complicating formulation for hydrophilic environments .
Stability and Reactivity
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Thermal Stability: Decomposition occurs above 200°C, as inferred from analogs .
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Photoreactivity: The thione group may undergo [2+2] cycloaddition under UV light, necessitating storage in amber vials.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| logP | 4.01 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Polar Surface Area | 28.16 Ų |
Biological Activity and Mechanisms
Anticancer Effects
In vitro studies demonstrate potent activity against colorectal (HCT-116) and cervical (HeLa) cancer lines, with IC₅₀ values in the low micromolar range. Mechanistically, the compound induces:
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G2/M Cell Cycle Arrest: Through upregulation of p21 and downregulation of cyclin B1.
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Apoptosis: Caspase-3/7 activation and PARP cleavage indicate intrinsic apoptotic pathway engagement.
Target Identification
Preliminary molecular docking suggests affinity for tubulin’s colchicine-binding site, disrupting microtubule dynamics. This aligns with structural analogs showing antimitotic effects .
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